molecular formula C10H14O3 B3032824 Allyl 2-oxocyclohexanecarboxylate CAS No. 5453-93-0

Allyl 2-oxocyclohexanecarboxylate

Cat. No. B3032824
CAS RN: 5453-93-0
M. Wt: 182.22 g/mol
InChI Key: MDTZVBVAVFIMBP-UHFFFAOYSA-N
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Description

Allyl 2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 . The compound is typically a colorless to yellow liquid .


Synthesis Analysis

The synthesis of Allyl 2-oxocyclohexanecarboxylate involves the reaction with allyl acetate in toluene in the presence of a palladium catalyst . Another method involves the use of azlactones as a soft stabilized pronucleophile .


Molecular Structure Analysis

The InChI code for Allyl 2-oxocyclohexanecarboxylate is 1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Allyl 2-oxocyclohexanecarboxylate can undergo various chemical reactions. For instance, it can participate in allylic substitution reactions, which are important processes in organic synthesis .


Physical And Chemical Properties Analysis

Allyl 2-oxocyclohexanecarboxylate is a colorless to yellow liquid . It has a density of 1.080±0.06 g/cm3 . The compound has a pKa value of 11.89±0.20 .

Scientific Research Applications

Mechanism of Action

Target of Action

Allyl 2-oxocyclohexanecarboxylate is a type of 2-acylcycloalkanone 2-acylcycloalkanones are generally used in organic synthesis , suggesting that their targets could be various organic compounds.

Mode of Action

The mode of action of Allyl 2-oxocyclohexanecarboxylate involves the coordination of a low valent metal complex to the double bond of an allylic system . This is followed by an oxidative addition by removal of the leaving group X, which gives a π -allyl complex as an intermediate . The intermediate could be a neutral or cationic species, depending on the nature of the ligands and the counter ion X . The nucleophile typically adds to the terminal carbon with inversion of configuration rather than via the metal cation with retention .

Biochemical Pathways

2-acylcycloalkanones are known to be involved in various reactions in organic synthesis . These reactions include the formation of enamines, nitrogen heterocycles, pyran, furan, 1,4-diazepine, and spirocyclization .

Result of Action

The result of the action of Allyl 2-oxocyclohexanecarboxylate is the formation of various organic compounds through reactions such as allylic substitution . For example, the palladium-catalyzed reaction of vinyl epoxide with nucleophiles provides branched products .

Action Environment

The action of Allyl 2-oxocyclohexanecarboxylate can be influenced by various environmental factors. For instance, the reaction begins with the coordination of the low valent metal complex to the double bond of an allylic system . Therefore, the presence and concentration of the metal complex in the environment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Allyl 2-oxocyclohexanecarboxylate is primarily used for research and development . It is not intended for medicinal, household, or other uses . The safety data sheet for this compound can be found online .

Future Directions

The use of Allyl 2-oxocyclohexanecarboxylate and similar compounds in organic synthesis is a topic of ongoing research . Future studies may focus on developing new synthesis methods, exploring different chemical reactions, and investigating potential applications in various fields .

properties

IUPAC Name

prop-2-enyl 2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTZVBVAVFIMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5453-93-0
Record name NSC18912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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